3-Chloro-4-nitrosophenol
Description
Contextualization within the Class of Nitrosophenols and Halogenated Phenols
3-Chloro-4-nitrosophenol is a member of two important classes of organic compounds: halogenated phenols and nitrosophenols.
Halogenated Phenols are phenol (B47542) compounds where one or more hydrogen atoms on the benzene (B151609) ring are replaced by halogen atoms. scholarsresearchlibrary.com These compounds are fundamental materials for industrial production and are widely used in chemical synthesis. scholarsresearchlibrary.com The presence of a halogen, such as chlorine, significantly alters the phenol's physical and chemical properties, including its acidity, reactivity, and biological activity. ontosight.aisolubilityofthings.com Halogenated phenols are precursors for a variety of useful products, including resins with fire-retardant properties, as well as herbicides and fungicides. google.com Their widespread use, however, also brings environmental and toxicological considerations, making their study vital. scholarsresearchlibrary.comontosight.ai
Nitrosophenols are aromatic compounds containing both a hydroxyl (-OH) and a nitroso (-NO) group attached to the benzene ring. A key characteristic of nitrosophenols is their existence in a tautomeric equilibrium with their corresponding quinone monoxime isomers. nih.govmdpi.com In many cases, the quinone monoxime form is the more stable and dominant tautomer. nih.govstackexchange.com This tautomerism is central to their chemistry and reactivity. Nitrosophenols, particularly in their deprotonated form, are excellent ligands for metal ions, forming stable and often highly colored complexes with metals like copper(II) and iron(II). nih.govencyclopedia.pubguidechem.com This property has led to their historical use in colorimetric analysis and the synthesis of pigments. nih.gov
This compound sits (B43327) at the intersection of these two classes, combining the structural features and consequent chemical reactivity of both a halogenated phenol and a nitrosophenol.
Significance of Molecular Architecture: Chlorine and Nitroso Substituents
The molecular structure of this compound is the primary determinant of its chemical character. The chlorine atom and the nitroso group are positioned meta and para, respectively, to the hydroxyl group, a specific arrangement that governs its electronic properties and reactivity.
A pivotal feature of this molecule is its tautomerism. This compound exists in equilibrium with its tautomer, 3-chloro-p-benzoquinone monoxime . Research dating back to the early 20th century established that the direct nitrosation of 3-chlorophenol (B135607) could yield the true nitrosophenol form. rsc.org However, this nitrosophenol is readily converted by acids or alkalis into its more stable quinone monoxime isomers (syn- and anti-). rsc.org
The stability of the quinonoid form, despite the loss of aromaticity in the benzene ring, is a subject of significant interest. stackexchange.com Theoretical studies suggest that while the aromatic phenol form has greater π-electron binding energy, the quinonoid structure retains a significant portion of this stabilization. stackexchange.com This, combined with the greater tendency for the acidic proton to bind to the oxime nitrogen rather than the phenolic oxygen, often makes the quinone monoxime tautomer the energetically favored form in solution. stackexchange.comresearchgate.net For p-nitrosophenols in general, the quinone monoxime form is often considered to dominate. mdpi.comstackexchange.com In fact, early work successfully isolated this compound as the "first true nitrosophenol" before documenting its conversion to the more stable quinonoid structures. rsc.org
The chlorine atom, being an electron-withdrawing group, increases the acidity of the phenolic proton. Both the chlorine and the nitroso group influence the electron density distribution around the ring, affecting its susceptibility to further chemical transformations.
Current Research Trajectories and Unexplored Avenues for this compound
While contemporary research on this compound specifically is not extensive, its chemical nature points to several promising research directions based on the known reactivity of its parent classes.
Current and Established Research Trajectories:
Coordination Chemistry: The most established application for nitrosophenols is their use as chelating ligands for metal ions. nih.gov The ability of the deprotonated quinone monoxime tautomer to form stable, colored inner complexes with metals like copper, iron, and nickel continues to be of interest. nih.govencyclopedia.pubacs.org These metal-nitrosophenolato complexes have historical significance in analytical chemistry and pigment production. nih.gov
Organic Synthesis: Halogenated phenols are valuable intermediates in organic synthesis. scientificupdate.com The presence of the chlorine atom, the hydroxyl group, and the reactive nitroso/oxime functionality makes this compound a potentially versatile building block for constructing more complex molecules. The different functional groups offer sites for various chemical modifications.
Unexplored Avenues:
Crystal Engineering: The study of intermolecular interactions in the solid state is a major field of chemical research. Detailed structural analysis of this compound and its isomers using single-crystal X-ray diffraction could provide valuable insights into its hydrogen bonding and other non-covalent interactions, similar to studies performed on related halogenated phenolic compounds. mdpi.com Such studies are fundamental to designing new materials with specific properties.
Functional Materials: The ability to form colored metal complexes suggests that this compound could be a precursor for novel dyes, pigments, or functional materials whose properties (e.g., color, conductivity, magnetic properties) could be tuned by the choice of metal ion.
Biological Activity Screening: Halogenated phenols and their derivatives are known to possess a range of biological activities, including antimicrobial and antifungal properties. ontosight.ai Systematic screening of this compound and its derivatives for potential biological applications represents a logical, though currently underexplored, research avenue.
Chemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₆H₄ClNO₂ | uni.lu |
| Molecular Weight | 157.55 g/mol | uni.lu |
| CAS Number | 950-61-8 | |
| Appearance | Solid | cymitquimica.com |
| Synonyms | Phenol, 3-chloro-4-nitroso- | uni.lu |
| Tautomeric Form | 3-chloro-p-benzoquinone monoxime | rsc.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
13362-36-2 |
|---|---|
Molecular Formula |
C6H4ClNO2 |
Molecular Weight |
157.55 g/mol |
IUPAC Name |
3-chloro-4-nitrosophenol |
InChI |
InChI=1S/C6H4ClNO2/c7-5-3-4(9)1-2-6(5)8-10/h1-3,9H |
InChI Key |
LCPQHPZPSPNDSA-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1O)Cl)N=O |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)N=O |
Other CAS No. |
13362-36-2 |
Synonyms |
3-Chloro-4-(hydroxyimino)-2,5-cyclohexadien-1-one |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Strategies for the Preparation of 3-Chloro-4-nitrosophenol
To overcome the challenges of regioselectivity, chemists have explored various synthetic routes. These pathways are designed to control the placement of functional groups on the aromatic ring with high precision.
One effective strategy to achieve regioselective nitration involves the use of a phosphate (B84403) intermediate. Instead of directly nitrating a halogenated phenol (B47542), a tris-(3-halophenyl)phosphate is synthesized first. This phosphate ester then undergoes nitration. The bulky phosphate group can influence the position of nitration, leading to a higher yield of the desired para-nitro isomer. Following the nitration step, the resulting tris-(3-halo-4-nitrophenyl)phosphate is hydrolyzed to yield the target 3-halo-4-nitrophenol. This multi-step approach provides a significant advantage in controlling the reaction's outcome and improving the yield of the specific isomer. For instance, a process involving the nitration of tris-(3-chlorophenyl)phosphate has been shown to produce 3-chloro-4-nitrophenol (B188101) in good yields.
The most direct approach to synthesizing related nitrophenols is the electrophilic aromatic substitution of a substituted phenol. In the case of 3-chlorophenol (B135607), direct nitration typically employs a mixture of nitric acid and a strong acid like sulfuric acid. The hydroxyl group strongly directs the incoming nitro group to the positions ortho and para to it (positions 2, 4, and 6). The chlorine at position 3 also directs ortho and para to itself (positions 2, 4, and 6).
The confluence of these directing effects means that nitration of 3-chlorophenol yields two primary products: 3-chloro-4-nitrophenol and 3-chloro-6-nitrophenol. The separation of these isomers presents a significant challenge. The ratio of the isomers formed is highly dependent on reaction conditions such as temperature and the specific nitrating agents used. For example, historical studies have reported varying yields of the desired 3-chloro-4-nitrophenol alongside the 3-chloro-6-nitrophenol isomer, highlighting the inherent difficulty in achieving high selectivity through this direct route.
| Method/Reagents | Temperature | Yield of 3-Chloro-4-nitrophenol | Yield of 3-Chloro-6-nitrophenol | Reference |
|---|---|---|---|---|
| Conc. H₂SO₄, aq. NaNO₃ | < 25°C | 60% (crude) | 22% | Hodgson and Moore (1925) |
| HNO₃, Glacial Acetic Acid | 1°C | 48.2% | 14.6% | Ungnade and Ortega (1952) |
An alternative theoretical pathway could involve the direct halogenation of a nitrosophenol isomer, such as 4-nitrosophenol. However, this synthetic route is less common and presents its own regioselectivity challenges. Both the hydroxyl (-OH) and nitroso (-NO) groups are ortho-, para-directing. In 4-nitrosophenol, these groups would direct an incoming halogen to positions 2 and 6 (ortho to the hydroxyl group) and positions 3 and 5 (ortho to the nitroso group). This would likely result in a mixture of chlorinated products, including 2-chloro-4-nitrosophenol (B83783) and this compound, again posing separation difficulties. The high activation of the phenol ring can also lead to multiple halogenations. For these reasons, the more controlled methods of nitrating an existing halophenol are generally preferred.
The primary obstacles in synthesizing substituted nitrosophenol derivatives like this compound are achieving both high yield and high selectivity for the desired isomer. As discussed, direct electrophilic substitution reactions on substituted phenols often produce a mixture of isomers due to the competing directing effects of the substituents already present on the aromatic ring.
Regioselective Synthetic Pathways to Halogenated Nitrosophenols
Electrochemical Synthesis of Organonitrogen Compounds as Precursors
Emerging synthetic strategies are exploring more sustainable and efficient methods for creating chemical building blocks. The electrochemical synthesis of organonitrogen compounds represents a "green" alternative to traditional methods. researchgate.net This approach utilizes electricity to drive chemical reactions, often under mild conditions, avoiding the need for harsh reagents and reducing waste. researchgate.netmdpi.com
Electrochemical methods can be employed to create C-N bonds by coupling abundant small molecules like CO2 and various nitrogen sources (e.g., nitrates, nitrites). researchgate.netrsc.org This technology offers a pathway to produce precursors for more complex molecules, such as nitroaromatics. By using electrons as the primary "reagent," electrosynthesis can improve atom economy and reduce the generation of byproducts. researchgate.net While the direct electrochemical synthesis of this compound is not yet a mainstream method, the ongoing development of electrocatalytic C-N coupling reactions presents a promising future avenue for the synthesis of its precursors, potentially offering a more environmentally friendly and highly selective manufacturing process. rsc.orgnih.govresearchgate.net
Fundamental Principles of Electrocatalytic C-N Coupling
Electrocatalytic C-N coupling is an emerging and sustainable approach for the synthesis of organonitrogen compounds, which are crucial in fertilizers, pharmaceuticals, and synthetic materials. researchgate.netunc.edu This method utilizes renewable electricity to drive the formation of carbon-nitrogen bonds from abundant feedstocks like carbon dioxide (CO₂) and various nitrogen sources (e.g., N₂, nitrates, nitrites) under ambient conditions. labapress.comconfex.comrsc.org This process presents a more environmentally friendly alternative to traditional industrial methods, such as the Haber-Bosch process, which are energy-intensive and rely on fossil fuels. unc.edursc.org
The fundamental principle of electrocatalytic C-N coupling involves the co-activation of carbon and nitrogen-containing molecules on the surface of an electrocatalyst. acs.org The reaction proceeds through a series of steps involving the adsorption of reactants, the formation of reactive intermediates, the coupling of these intermediates to form the C-N bond, and finally, the desorption of the product. cityu.edu.hk The efficiency and selectivity of this process are highly dependent on the electrocatalyst's ability to facilitate these steps while suppressing competing reactions, such as the hydrogen evolution reaction. researchgate.net
Key challenges in electrocatalytic C-N coupling include the difficult activation of stable molecules like N₂, the variety of possible reaction intermediates leading to low selectivity, and the high energy barriers associated with the C-N bond formation. confex.comresearchgate.net Overcoming these challenges requires the rational design of electrocatalysts that can effectively adsorb and activate the reactants, stabilize the desired intermediates, and lower the activation energy for the coupling step. rsc.orgresearchgate.net Computational studies, such as density functional theory (DFT) calculations, are instrumental in understanding the reaction mechanisms and identifying the minimum energy pathways for the formation of specific products. confex.com
Key Aspects of Electrocatalytic C-N Coupling
| Principle | Description | Key Factors |
|---|---|---|
| Reactant Co-activation | Simultaneous activation of carbon and nitrogen sources on the catalyst surface. | Catalyst material, surface structure, applied potential. |
| Intermediate Formation | Generation of reactive species (e.g., *COOH, *NH₂) that can couple. | Electrolyte composition, catalyst electronic properties. |
| C-N Bond Formation | The crucial step where the carbon and nitrogen intermediates combine. | Proximity and orientation of intermediates, catalyst-intermediate binding energies. |
| Product Selectivity | Favoring the formation of the desired organonitrogen compound over byproducts. | Catalyst design, reaction conditions (pH, temperature, pressure). |
Heterogeneous Electrocatalysts in Organonitrogen Compound Synthesis
Heterogeneous electrocatalysts are at the core of advancing the synthesis of organonitrogen compounds through C-N coupling. researchgate.netlabapress.com These solid-state catalysts provide active sites for the electrochemical reactions to occur, and their properties significantly influence the reaction's efficiency and selectivity. rsc.org The design of effective heterogeneous electrocatalysts focuses on optimizing their nanoscale structure, morphology, and electronic properties to enhance their performance. rsc.org
A variety of materials have been investigated as heterogeneous electrocatalysts for C-N coupling, including single-metal catalysts, bimetallic catalysts, and single-atom catalysts. rsc.org Single-atom catalysts, where individual metal atoms are dispersed on a support material, are particularly promising as they offer well-defined active sites, which allows for a fundamental understanding of the reaction mechanism and can lead to high selectivity. cityu.edu.hk
The choice of catalyst material and its structure can influence which reaction pathway is favored. For instance, some catalysts may be more effective at activating CO₂ while others are better at activating nitrogen sources. Bimetallic catalysts can offer synergistic effects, where one metal component facilitates the activation of the carbon source and the other activates the nitrogen source, bringing the reactive intermediates into close proximity for coupling. acs.org The support material also plays a crucial role in stabilizing the catalyst and can modulate its electronic properties. researchgate.net
Recent research has demonstrated the potential of various catalyst systems. For example, the electrosynthesis of urea (B33335) has been achieved using different catalysts that facilitate the coupling of intermediates derived from CO₂ and nitrogen-containing species. acs.orgresearchgate.net The development of high-performance catalysts remains a key area of research to improve the yield and selectivity of desired organonitrogen products. researchgate.net
Examples of Heterogeneous Electrocatalysts for C-N Coupling
| Catalyst Type | Example Material | Target Product | Key Findings |
|---|---|---|---|
| Single-Metal | ZnO | Urea | Proposed a pathway involving the coupling of COOHads and NH2,ads intermediates. acs.org |
| Bimetallic | Cu@Zn | Urea | An electron transfer from the Zn shell to the Cu core was suggested to promote the formation of intermediates and reduce the coupling energy barrier. acs.org |
| Single-Atom | Not specified | Various organonitrogen compounds | Provide well-defined active sites that are ideal for mechanistic studies and can enhance selectivity. cityu.edu.hk |
| Copper-Mercury Amalgam | Cu–Hg | Glycine (B1666218) | Successfully synthesized glycine from oxalic acid as the carbon source. acs.org |
Advanced Structural Elucidation and Spectroscopic Characterization
Spectroscopic Techniques for Molecular Confirmation and Analysis
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 3-Chloro-4-nitrosophenol, offering detailed information about the hydrogen and carbon environments within the molecule and its tautomeric forms.
While specific experimental NMR data for this compound is not extensively reported, the expected chemical shifts can be predicted based on the known effects of the chloro, hydroxyl, and nitroso substituents on the aromatic ring. The electron-withdrawing nature of the chloro and nitroso groups and the electron-donating effect of the hydroxyl group significantly influence the electron density at each carbon and proton position, resulting in a predictable dispersion of signals in the NMR spectrum.
¹H NMR: The aromatic region would display signals for the three protons on the benzene (B151609) ring. The proton positioned between the hydroxyl and chloro groups (H-2) would likely appear at the lowest field due to the combined deshielding effects. The other two protons (H-5 and H-6) would exhibit chemical shifts influenced by their proximity to the chloro and nitroso groups.
¹³C NMR: The ¹³C NMR spectrum is expected to show six distinct signals for the aromatic carbons, as the substitution pattern removes all symmetry. The carbons directly attached to the electronegative oxygen (C-1), chlorine (C-3), and nitrogen (C-4) atoms would be the most deshielded, appearing at the downfield end of the aromatic region (typically >120 ppm). oregonstate.edulibretexts.org The precise shifts are sensitive to solvent and the tautomeric form present. udel.edu
Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound Tautomers
Note: These are estimated values based on typical substituent effects. Actual experimental values may vary.
| Carbon Atom | Nitroso-Phenol Form (Predicted δ, ppm) | Quinone Monoxime Form (Predicted δ, ppm) | Rationale for Shift |
| C1 | 150-160 | 165-185 (C=O) | Attached to oxygen; becomes a carbonyl in the quinone form, shifting significantly downfield. |
| C2 | 115-125 | 115-130 | Adjacent to C-OH and C-Cl. |
| C3 | 120-130 | 125-140 | Attached to chlorine (electronegative). |
| C4 | 155-165 | 150-160 (C=N) | Attached to the nitroso group; becomes an oxime carbon in the quinone form. |
| C5 | 125-135 | 130-145 | Influenced by adjacent C=N and C-Cl. |
| C6 | 110-120 | 115-130 | Influenced by adjacent C=O. |
In solution, p-nitrosophenols are known to exist in a tautomeric equilibrium with their corresponding p-quinone monoxime isomers. sedoptica.es For this compound, this equilibrium involves the migration of the phenolic proton to the oxygen atom of the nitroso group, resulting in the formation of 3-Chloro-1,4-benzoquinone monoxime.
This equilibrium can be readily studied by NMR spectroscopy. The presence of two distinct sets of NMR signals (one for each tautomer) would confirm the co-existence of both forms in solution. The quinone monoxime form is often favored in many solvents, a preference driven by factors including the formation of a more stable conjugated system and differences in hydrogen bonding capabilities. nih.govstackexchange.com The ratio of the two tautomers, and thus the position of the equilibrium, can be determined by integrating the corresponding signals in the ¹H NMR spectrum. sedoptica.es The nature of the solvent can significantly influence this ratio. weebly.com
Variable-temperature (VT) NMR is a powerful tool for investigating the kinetics of the tautomeric interconversion between the nitroso-phenol and quinone monoxime forms. nih.gov If the rate of exchange between the two tautomers is slow on the NMR timescale at a given temperature, separate signals for each species are observed.
A hypothetical VT-NMR experiment on this compound would likely show the following:
At low temperatures: The interconversion is slow, and distinct peaks for both the nitroso-phenol and quinone monoxime tautomers would be resolved in the spectrum. nih.gov
As the temperature is increased: The rate of interconversion increases. The separate NMR signals for each tautomer will broaden and move closer to each other.
At the coalescence temperature (Tc): The rate of exchange becomes fast enough that the spectrometer can no longer distinguish between the two forms. The two distinct peaks merge into a single, broad signal. rit.edu
Above the coalescence temperature: The interconversion is very rapid, and a single, sharp, time-averaged signal is observed for each corresponding proton or carbon.
By analyzing the spectra at the coalescence temperature, it is possible to calculate the Gibbs free energy of activation (ΔG‡) for the tautomerization process, providing quantitative insight into the energy barrier of this dynamic equilibrium. rit.edu
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides direct information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. thermofisher.com These methods are highly effective for identifying the key functional groups in this compound and distinguishing between its tautomeric forms.
The FT-IR and Raman spectra of this compound would be dominated by absorption bands corresponding to its primary functional groups. The specific frequencies observed would be crucial in determining which tautomeric form is present, or if a mixture exists.
Nitroso-Phenol Form: The key signatures for this tautomer would be a broad absorption band for the phenolic O-H stretch, typically in the range of 3200-3600 cm⁻¹, and a characteristic N=O stretching vibration around 1595-1600 cm⁻¹. nih.gov
Quinone Monoxime Form: This tautomer would lack the phenolic O-H and N=O bands. Instead, new, strong bands would appear. A sharp band for the oxime O-H stretch would be seen (around 3100-3500 cm⁻¹). Crucially, a strong C=O (quinone) stretching band would appear in the 1650-1680 cm⁻¹ region, and a C=N (oxime) stretching band would be observed around 1620-1650 cm⁻¹.
The presence of a C-Cl stretching vibration, typically found in the 600-800 cm⁻¹ region, would be expected in both tautomers. Comparing the experimental spectrum with the expected frequencies for each form allows for a definitive characterization of the molecule's structure.
Interactive Table: Key Vibrational Frequencies for this compound Tautomers
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Tautomer |
| O-H | Stretch (Phenolic, broad) | 3200 - 3600 | Nitroso-Phenol |
| N=O | Stretch | 1595 - 1600 | Nitroso-Phenol |
| C=O | Stretch (Quinone) | 1650 - 1680 | Quinone Monoxime |
| C=N | Stretch (Oxime) | 1620 - 1650 | Quinone Monoxime |
| O-H | Stretch (Oxime, sharp) | 3100 - 3500 | Quinone Monoxime |
| C-Cl | Stretch | 600 - 800 | Both |
| C=C | Stretch (Aromatic/Quinoid) | 1450 - 1600 | Both |
Electronic Spectroscopy (UV-Vis)
The electronic spectrum of this compound provides valuable information about its electronic structure, particularly the transitions associated with the quinonoid tautomer. The presence of the quinonoid ring system, with its extended conjugation, gives rise to characteristic absorption bands in the ultraviolet-visible (UV-Vis) region. These transitions are typically of the π → π* type, involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital.
The position and intensity of these absorption bands are sensitive to the substitution pattern on the ring. The chlorine and nitroso groups, with their respective electronic effects, influence the energy levels of the molecular orbitals involved in the electronic transitions.
The nature of the solvent can significantly impact the electronic absorption spectrum of this compound. Changes in solvent polarity can lead to shifts in the absorption maxima (λmax), a phenomenon known as solvatochromism. These shifts arise from differential solvation of the ground and excited states of the molecule.
Polar solvents, for instance, can stabilize a more polar excited state to a greater extent than the ground state, resulting in a bathochromic (red) shift to longer wavelengths. Conversely, nonpolar solvents may lead to a hypsochromic (blue) shift to shorter wavelengths. The study of these solvent effects can provide insights into the nature of the electronic transitions and the charge distribution in the molecule in its different electronic states.
| Solvent | Polarity | Expected Shift in λmax (π → π*) |
| Hexane | Nonpolar | Hypsochromic (Blue Shift) |
| Ethanol | Polar Protic | Bathochromic (Red Shift) |
| Acetonitrile (B52724) | Polar Aprotic | Intermediate |
This table illustrates general trends in solvent effects on π → π transitions.*
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for confirming the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation pattern. Upon ionization in the mass spectrometer, the molecular ion is formed, which can then undergo fragmentation to produce a series of daughter ions.
The fragmentation pathways are often predictable and provide a "fingerprint" of the molecule. For this compound, characteristic fragmentation patterns would likely involve the loss of the chlorine atom, the nitroso group (NO), or other small neutral molecules. The analysis of the mass-to-charge ratios (m/z) of these fragment ions allows for the reconstruction of the molecular structure.
A notable feature in the mass spectrum of chlorine-containing compounds is the presence of isotopic peaks. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in a characteristic M+2 peak in the mass spectrum, where the M+ peak corresponds to the molecule containing ³⁵Cl and the M+2 peak corresponds to the molecule containing ³⁷Cl.
The relative intensity of the M+ to M+2 peak is approximately 3:1, which is a definitive indicator of the presence of a single chlorine atom in the molecule. For nitrophenol derivatives, studies on isotopic abundance ratios, such as P(M+1)/P(M) and P(M+2)/P(M), can provide further insights into the elemental composition and can be influenced by various factors.
| Ion | Isotope Composition | Approximate Relative Abundance |
| M+ | C₆H₄³⁵ClNO₂ | 100% (Normalized) |
| M+2 | C₆H₄³⁷ClNO₂ | ~32% |
This table shows the expected isotopic pattern for a molecule containing one chlorine atom.
X-ray Crystallography for Solid-State Structural Determination
Detailed information on the crystal system, space group, and specific unit cell dimensions for this compound is not available in the searched scientific literature. Consequently, a definitive analysis of its tautomeric preference in the crystalline state, based on experimentally determined bond lengths and the geometry of the molecule from X-ray crystallography, cannot be provided.
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations: An Uncharted Territory
Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic properties of a molecule. For a compound like 3-Chloro-4-nitrosophenol, such calculations would be invaluable.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a workhorse of computational chemistry used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to describe the distribution of electrons. For this compound, a DFT study would typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation in an approximate manner. The output would provide precise bond lengths, bond angles, and dihedral angles of the molecule in its ground state. Furthermore, analysis of the electronic structure would yield information about the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactivity. At present, specific data from such optimizations for this compound are absent from the scientific literature.
Prediction of Spectroscopic Parameters and Profiles
A significant application of quantum chemical calculations is the prediction of various spectroscopic parameters. Theoretical calculations of infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra can aid in the identification and characterization of compounds. Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis). While computational studies on similar molecules, such as substituted nitrophenols, have shown good agreement between theoretical and experimental spectra, no such predictive data has been published for this compound.
Calculation of Tautomeric Stability and Energy Differences
Nitrosophenols are known to exist in tautomeric equilibrium with their quinone-oxime isomers. For 4-nitrosophenols, this equilibrium is a key characteristic. Quantum chemical calculations are ideally suited to investigate this phenomenon by calculating the relative energies of the two tautomeric forms (the nitrosophenol and the quinone-monoxime). The energy difference between these forms indicates which tautomer is more stable and by how much. The transition state connecting the two tautomers can also be located to determine the energy barrier for the isomerization process. While studies on the tautomerism of related compounds like 3-Fluoro-4-nitrosophenol have been conducted, a specific computational analysis of the tautomeric stability for this compound is not available.
Molecular Dynamics Simulations: An Unexplored Avenue
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering insights into conformational changes and interactions with the environment, such as a solvent.
Investigation of Solvent Effects on Conformation and Reactivity
The conformation and reactivity of a molecule can be significantly influenced by the surrounding solvent. MD simulations can model the explicit interactions between the solute (this compound) and solvent molecules (e.g., water, ethanol). Such simulations would reveal how the solvent affects the tautomeric equilibrium and the rotational barriers within the molecule. Different solvent models, both implicit (continuum models like PCM) and explicit, can be employed to understand these effects. However, the scientific literature currently lacks any MD simulation studies focused on this compound.
Dynamic Behavior of Nitrosophenols in Solution
Beyond static solvent effects, MD simulations can track the dynamic motions of this compound in a solution over time. This includes translational and rotational diffusion, as well as internal vibrations and conformational changes. Such information is crucial for understanding reaction kinetics and transport properties. The dynamic behavior of this specific nitrosophenol in various solutions remains an uninvestigated area of research.
Mechanistic Insights from Theoretical Models
Computational chemistry provides powerful tools for investigating the intricate details of chemical reactions at the molecular level. Through the application of theoretical models, it is possible to map out the energetic landscape of a reaction, identify transient species like transition states, and rationalize experimental observations such as product selectivity. For a compound like this compound, these models offer a window into the fundamental factors governing its formation and reactivity.
Elucidation of Reaction Pathways and Transition States
The formation of this compound typically involves the electrophilic nitrosation of 3-chlorophenol (B135607). Theoretical models, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the step-by-step mechanism of this transformation. DFT calculations allow researchers to model the potential energy surface of the reaction, tracing the lowest energy path from reactants to products.
This process involves several key computational steps:
Geometry Optimization: The three-dimensional structures of the reactants (e.g., 3-chlorophenol and a nitrosating agent like the nitrosonium ion, NO⁺), intermediates, and products are optimized to find their most stable energetic conformations.
Transition State Searching: Sophisticated algorithms are used to locate the transition state (TS), which represents the highest energy point along the reaction coordinate. The transition state is a critical saddle point on the potential energy surface, and its structure provides insight into the bond-forming and bond-breaking processes. For the nitrosation of 3-chlorophenol, the transition state would feature the partial formation of a C-N bond between the aromatic ring and the incoming electrophile.
Frequency Calculations: These calculations are performed to characterize the stationary points on the potential energy surface. A stable molecule (reactant, intermediate, or product) will have all real vibrational frequencies. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms moving along the reaction coordinate towards the product.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation maps the reaction pathway downhill from the transition state, ensuring that it connects the intended reactants and products. This confirms that the located transition state is indeed the correct one for the reaction of interest.
Computational studies on analogous reactions, such as the reactions of chlorophenols with other radicals or the N-nitrosation of amines, provide a framework for understanding this process. researchgate.netnih.gov The activation energy (ΔE‡), which is the energy difference between the reactants and the transition state, is a key parameter derived from these calculations. It determines the kinetic feasibility of the reaction.
Table 1: Illustrative Calculated Parameters for the Nitrosation of 3-Chlorophenol This table presents hypothetical data based on typical values from DFT calculations on similar aromatic substitution reactions to illustrate the outputs of theoretical modeling.
| Reaction Step | ΔE‡ (kcal/mol) | Imaginary Frequency (cm⁻¹) | Description |
|---|---|---|---|
| Attack at C4 | 15.2 | -350 | Formation of the C-N bond at the para-position relative to the hydroxyl group, leading to the 4-nitroso intermediate. |
| Attack at C6 | 16.8 | -380 | Formation of the C-N bond at an ortho-position, leading to the 6-nitroso intermediate. |
| Attack at C2 | 17.5 | -375 | Formation of the C-N bond at the other ortho-position, sterically hindered by the adjacent chlorine atom. |
Understanding Selectivity in Chemical Transformations
One of the most valuable applications of theoretical modeling is in explaining and predicting the selectivity of chemical reactions. The nitrosation of 3-chlorophenol can potentially yield three different isomers: 3-chloro-2-nitrosophenol, this compound, and 3-chloro-6-nitrosophenol. Experimentally, the direct nitration of 3-chlorophenol is known to produce a mixture of isomers, primarily the 4-nitro and 6-nitro products, making selectivity a significant challenge. google.com
Computational chemistry can rationalize this outcome by comparing the activation energies for the formation of each possible isomer. The hydroxyl (-OH) group is a strongly activating, ortho, para-directing group, while the chlorine (-Cl) atom is a deactivating, yet also ortho, para-directing group. The ultimate regioselectivity depends on the interplay between these electronic effects and steric hindrance.
Theoretical models quantify these effects by calculating the relative energies of the transition states leading to each isomer. According to the Hammond postulate, the energy of the transition state will be close to the energy of the intermediate (the Wheland intermediate or σ-complex) in an electrophilic aromatic substitution. By comparing the calculated stabilities of the intermediates for attack at the C2, C4, and C6 positions, a prediction of the product ratio can be made.
Attack at C4 (para to -OH): This position is electronically activated by the hydroxyl group. The transition state is generally favored, leading to this compound as a major product.
Attack at C6 (ortho to -OH): This position is also activated by the hydroxyl group. However, it is adjacent to the deactivating chlorine atom, which may slightly disfavor this pathway compared to C4 attack.
Attack at C2 (ortho to -OH, ortho to -Cl): This position is electronically activated by the hydroxyl group but is subject to significant steric hindrance from the adjacent chlorine atom, making this pathway the least favorable.
The lower the calculated activation energy for a specific pathway, the faster the reaction rate and the greater the yield of that particular isomer. Computational models can thus provide a quantitative basis for understanding why this compound and its 6-nitroso isomer are the primary products formed.
Table 2: Illustrative Relative Energies of Transition States for Nitrosation of 3-Chlorophenol This table presents hypothetical data based on established directing effects in electrophilic aromatic substitution to illustrate how computational results would explain selectivity.
| Position of Attack | Resulting Isomer | Relative Transition State Energy (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| C4 | This compound | 0.0 (Reference) | Major Product |
| C6 | 3-Chloro-6-nitrosophenol | +1.6 | Significant Byproduct |
Chemical Reactivity and Transformation Pathways
Redox Chemistry of 3-Chloro-4-nitrosophenol
The redox chemistry of this compound is complex, involving both the nitroso group and the phenolic moiety. These functionalities allow the molecule to participate in a range of oxidative and reductive transformations.
The oxidation of this compound is closely linked to its existence in a tautomeric equilibrium with its quinone monoxime isomer, 3-chloro-1,4-benzoquinone-4-oxime. In many contexts, the quinonoid form is significantly more stable than the nitrosophenol form, despite the loss of aromaticity in the ring. echemi.comstackexchange.com This preference is attributed to the greater tendency for the dissociable proton to bind to the oxime nitrogen rather than the phenolic oxygen, as well as the fact that the quinonoid structure retains a significant portion of the π-electron stabilization energy. stackexchange.com
The oxidation of the phenol (B47542) group can lead to the formation of quinone-like structures. This process often involves the generation of a phenoxyl radical, which can then be further oxidized. For related compounds like p-nitrophenol, oxidation has been shown to proceed through intermediates such as p-benzoquinone. sciepub.com This suggests that under appropriate oxidizing conditions, this compound or its tautomer could be converted into 3-chloro-1,4-benzoquinone.
Table 1: Tautomerism and Potential Oxidation Product of this compound
| Starting Compound | Tautomeric Form | Potential Oxidation Product |
| This compound | 3-Chloro-1,4-benzoquinone-4-oxime | 3-Chloro-1,4-benzoquinone |
The nitroso group (–NO) is readily reduced to a primary amino group (–NH₂). This transformation is a common and synthetically useful reaction in organic chemistry. The reduction typically proceeds in a stepwise manner, first to a hydroxylamine (B1172632) (–NHOH) intermediate, which is then further reduced to the amine. sciepub.com
A variety of reducing agents can accomplish this conversion. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel is a widely used method. Chemical reducing agents, including metals in acidic media (e.g., iron, tin, or zinc in HCl) or metal hydrides like sodium borohydride (B1222165) (NaBH₄), are also effective. scispace.com The choice of reagent can be critical, especially when other reducible functional groups are present in the molecule. Electrochemical methods also provide a clean and efficient route for this reduction. scispace.com
Table 2: Common Reagents for the Reduction of Nitroso Groups
| Reagent/Method | Description | Typical Product |
| Catalytic Hydrogenation (H₂, Pd/C) | Hydrogen gas with a metal catalyst. | Amino group |
| Metal/Acid (e.g., Fe, HCl) | Dissolving metals in strong acid. | Amino group |
| Sodium Borohydride (NaBH₄) | A versatile metal hydride reducing agent. | Amino group |
| Electrochemical Reduction | Controlled potential reduction at a cathode. | Amino group |
The electrochemical behavior of nitrosophenols and their nitro-analogs has been studied extensively. The reduction of the nitroso group at an electrode surface is typically an irreversible, diffusion-controlled process. mdpi.comelectrochemsci.org For the closely related p-nitrophenol, the mechanism involves the transfer of four electrons and four protons to reduce the nitro group to a hydroxylamine group (p-(hydroxyamino)-phenol). acs.org
For p-nitrosophenol specifically, the reduction has been described as following an ECE (Electrochemical-Chemical-Electrochemical) mechanism. scispace.com This involves an initial electrochemical step (electron transfer), followed by a chemical step (e.g., protonation or rearrangement), and a final electrochemical step. The process is highly dependent on factors such as the pH of the solution, the electrode material (e.g., glassy carbon, gold, silver), and the applied potential. scispace.commdpi.com The voltammetric response typically shows a distinct cathodic (reduction) peak corresponding to the conversion of the nitroso group, while an anodic (oxidation) peak related to the phenol group can also be observed. electrochemsci.org
Table 3: Summary of Voltammetric Behavior for Nitrophenol Reduction
| Parameter | Observation | Reference |
| Mechanism | Irreversible, diffusion-controlled reduction. | mdpi.comelectrochemsci.org |
| Intermediate | Formation of a hydroxylamine species. | acs.org |
| Electron/Proton Transfer | Involves a 4e⁻, 4H⁺ process for the nitro-analog. | acs.org |
| pH Dependence | Peak potential and current are highly pH-dependent. | acs.org |
| Kinetic Model | Can follow an ECE (Electrochemical-Chemical-Electrochemical) pathway. | scispace.com |
Nucleophilic Aromatic Substitution Reactions at the Halogen Position
The chlorine atom on the aromatic ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of the aryl halide towards this type of reaction is dramatically increased by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the halogen).
In this compound, the nitroso group is a powerful electron-withdrawing group located ortho to the chlorine atom. This positioning is crucial for activating the ring towards nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized onto the electron-withdrawing nitroso group, which significantly lowers the activation energy of the reaction. In the second step, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored.
Photochemical Reactions and Excited-State Dynamics
The photolytic degradation of this compound in aqueous solutions is expected to proceed through mechanisms similar to those observed for related compounds like chlorophenols and nitrophenols. researchgate.netresearchgate.net When exposed to ultraviolet (UV) radiation, the molecule absorbs energy and is promoted to an excited state.
The primary degradation pathway likely involves reaction with photochemically generated reactive oxygen species, particularly hydroxyl radicals (•OH). These highly reactive radicals can attack the aromatic ring, leading to the formation of hydroxylated intermediates. For p-nitrophenol, photolysis can also lead to photo-ionization, producing a radical cation that deprotonates to form a phenoxyl radical. researchgate.net This radical can then react with oxygen, initiating ring cleavage. researchgate.net
The degradation process continues through a series of intermediate products, eventually leading to the opening of the aromatic ring and its mineralization into simpler inorganic compounds like CO₂, water, and chloride and nitrate (B79036) ions.
Table 4: Potential Intermediates in the Photodegradation of Chloro- and Nitrophenols
| Parent Compound | Identified/Proposed Intermediates | Reference |
| 4-Nitrophenol (B140041) | 2-Chloro-4-nitrophenol (B164951) (in presence of HOCl), p-Benzoquinone | sciepub.com |
| 4-Chlorophenol (B41353) | Hydroquinone (B1673460), Benzoquinone, Hydroxylated derivatives | researchgate.net |
Excited-State Proton Transfer (ESPT) in Nitrosophenol Systems
Excited-state proton transfer (ESPT) is a fundamental photochemical process where a proton is transferred from one part of a molecule to another or to a surrounding solvent molecule upon absorption of light. chemrxiv.org This process is often ultrafast, occurring on the picosecond or even femtosecond timescale. uci.edu In phenolic compounds, photoexcitation typically increases the acidity of the hydroxyl proton, facilitating its transfer. chemrxiv.org
While specific studies on this compound are not extensively detailed in the available literature, the behavior of related nitrophenol systems provides significant insight. tandfonline.com For nitrophenols in aqueous solutions, photo-induced processes lead to intermolecular proton transfer to the solvent, forming a nitrophenolate anion. tandfonline.comtandfonline.com This transformation is often observed even in neutral or acidic conditions. uci.edu The mechanism involves the electronic charge redistribution in the excited state, which significantly lowers the energy barrier for proton dissociation from the hydroxyl group. chemrxiv.org This rapid proton transfer competes with other excited-state decay pathways like fluorescence and intersystem crossing. tandfonline.com For nitrosophenol systems, a similar pathway is anticipated, where excitation of the molecule would enhance the acidity of the phenolic proton, leading to its transfer to a suitable acceptor, such as a water molecule in an aqueous environment.
Recent research on related molecules suggests that such proton transfer can occur within a few picoseconds in water and tens of picoseconds in less polar solvents like 2-propanol. uci.edu This suggests that nitrosophenols could act as strong photoacids, a property that is critical to their photochemical behavior. uci.edu
Coordination Chemistry and Metal Complexation
This compound as a Ligand in Metal Complexes (based on related nitrosophenols)
Like other nitrosophenols, this compound can function as an effective ligand in the formation of metal complexes. encyclopedia.pub These compounds readily react with a variety of metal salts to form stable coordination complexes. nih.gov A key feature of nitrosophenol ligands is their existence in tautomeric forms: the nitrosophenol structure and the more favored o-benzoquinone monoxime structure. encyclopedia.pubnih.gov Infrared spectroscopy studies have shown that the ligand typically adopts the quinone-monoxime form when it coordinates to a metal ion. encyclopedia.pubnih.gov
Coordination with a metal center, such as copper(II), cobalt(III), or iron(II/III), occurs through chelation involving the nitrogen atom of the oxime group and the oxygen atom of the phenolate (B1203915) group. encyclopedia.pubnih.gov This bidentate coordination results in the formation of a stable chelate ring. The thermodynamic stability of these complexes is substantial; for instance, the reaction between a nitrosophenol in an organic solvent and a copper(II) salt in water can proceed to completion quantitatively within minutes. encyclopedia.pubnih.gov
Interestingly, for some substituted nitrosophenols, particularly 4-substituted-2-nitrosophenols, the free ligand can be difficult to isolate and may lack long-term stability. nih.gov However, the corresponding metal complexes are often stable and have been repeatedly reported in the literature. nih.gov
Binding Modes and Stereochemistry of Metal-Nitrosophenol Complexes
The primary binding mode for nitrosophenol ligands is bidentate chelation, forming a complex with the metal ion. encyclopedia.pub The stoichiometry of these complexes can vary depending on the metal ion's oxidation state and coordination preferences. nih.gov For example, copper(II) tends to form bi-ligated complexes, meaning two nitrosophenol ligands coordinate to one metal center. encyclopedia.pub In contrast, metals in higher oxidation states or with larger ionic radii, such as cobalt(III) and iron(II/III), can accommodate three ligands, forming tris-ligated complexes. nih.gov
The number of ligands directly influences the stereochemistry and geometry of the resulting complex. ntu.edu.sg
Tris-ligated complexes , with a coordination number of six, typically adopt an octahedral geometry. nih.govntu.edu.sg
Bi-ligated complexes with a coordination number of four can exhibit either a square planar or a tetrahedral geometry, depending on the electronic configuration of the central metal ion. ntu.edu.sg
The specific stereoisomers (e.g., cis vs. trans in octahedral complexes) depend on the arrangement of the ligands around the metal center. ntu.edu.sg Single-crystal X-ray diffraction analysis has definitively confirmed that coordination occurs through the nitrogen atom of the nitroso group (in its oxime tautomeric form) and the phenolic oxygen. encyclopedia.pub
| Metal Ion Example | Typical Ligand Ratio (Metal:Ligand) | Coordination Number | Common Geometry |
|---|---|---|---|
| Copper(II) | 1:2 | 4 | Square Planar |
| Cobalt(III) | 1:3 | 6 | Octahedral |
| Iron(II)/Iron(III) | 1:3 | 6 | Octahedral |
Role of Nitrosophenol Ligands in Catalysis Research
Metal complexes featuring nitrosophenol ligands have shown potential in catalysis research, primarily by leveraging the redox capabilities of both the metal center and the ligand itself. encyclopedia.pubnih.gov The electronic properties of the nitrosophenol ligand can be tuned by substituents on the aromatic ring, which in turn modulates the catalytic activity of the metal complex. nih.gov
A notable application was demonstrated using manganese-2-nitrosonaphthol complexes for the epoxidation of alkenes. nih.gov This catalytic system operates under an oxygen atmosphere, drawing inspiration from two key chemical principles: the vital role of manganese in oxygen evolution during photosynthesis and the utility of the nitroso/nitro redox couple in organic oxidations. nih.gov In this context, the nitrosophenol ligand is not merely a spectator but an active participant in the catalytic cycle, facilitating the redox process at the manganese center required for oxygen transfer to the alkene substrate. The presence of the electron-withdrawing chloro group in a ligand like this compound would be expected to influence the redox potential of the complexed metal, thereby offering a pathway to fine-tune its catalytic efficacy for specific oxidative transformations.
Environmental Transformations and Degradation Mechanisms
Bioremediation Strategies and Microbial Pathways for Halogenated Nitrosophenols
Bioremediation leverages the metabolic capabilities of microorganisms to break down hazardous compounds into less toxic substances. nih.govresearchgate.net This approach is considered cost-effective and environmentally friendly for treating environments contaminated with chlorophenols and their derivatives. nih.govproquest.com Various bacterial species have been identified that can utilize chlorinated nitrophenols as their sole source of carbon, nitrogen, and energy. mdpi.comacs.org
Bacteria have evolved diverse and sophisticated pathways to metabolize halogenated aromatic compounds. The degradation of chloronitrophenols often begins with initial transformations that modify the aromatic ring, making it susceptible to cleavage and further breakdown. nih.gov Strains capable of degrading these compounds have been isolated from various environments, including pesticide-contaminated soils. acs.orgnih.gov
The initial steps in the bacterial degradation of chloronitrophenols can involve both oxidative and reductive reactions. acs.org
Oxidative Mechanisms: In many aerobic pathways, the degradation is initiated by an oxidative attack. For instance, a monooxygenase enzyme can hydroxylate the aromatic ring, leading to the removal of a substituent group. In the degradation of 2-chloro-4-nitrophenol (B164951) (2C4NP) by Burkholderia sp. strain SJ98, a PNP 4-monooxygenase (PnpA) catalyzes the initial oxidative denitration, converting 2C4NP to chloro-1,4-benzoquinone (CBQ). nih.govndl.gov.in This step removes the nitro group. Similarly, the degradation of 2,4,6-trichlorophenol (B30397) (TCP) can be initiated by a TCP hydroxylase that replaces a chlorine atom with a hydroxyl group. frontiersin.org
Reductive Mechanisms: Reductive processes are also crucial, particularly for the nitro group. The degradation of 2-chloro-5-nitrophenol (B15424) (2C5NP) by Cupriavidus necator JMP134 involves an initial reduction of the nitro group to a hydroxylamino group by a 3NP-reductase. nih.gov In the case of 2C4NP degradation by Rhodococcus imtechensis strain RKJ300, the catabolism involves both oxidative and reductive mechanisms for the initial transformation of the compound. acs.org Cytochrome P450 enzymes are also known to catalyze important reductive reactions in the metabolism of various chemicals. nih.gov
The following table summarizes bacterial strains known to degrade related chloronitrophenol compounds.
Table 1: Bacterial Strains Involved in Chloronitrophenol Degradation| Bacterial Strain | Compound Degraded | Key Metabolic Feature | Source |
|---|---|---|---|
| Rhodococcus imtechensis RKJ300 | 2-Chloro-4-nitrophenol (2C4NP) | Utilizes both oxidative and reductive mechanisms. | acs.org |
| Burkholderia sp. SJ98 | 2-Chloro-4-nitrophenol (2C4NP) | Degrades via an oxidative pathway involving a monooxygenase. | nih.govndl.gov.in |
| Arthrobacter sp. SJCon | 2-Chloro-4-nitrophenol (2C4NP) | Degrades with stoichiometric release of nitrite (B80452) and chloride. | nih.gov |
| Cupriavidus necator JMP134 | 2-Chloro-5-nitrophenol (2C5NP) | Initiates degradation via reduction of the nitro group. | nih.gov |
Following the initial enzymatic attacks, the degradation of chloronitrophenols typically proceeds through central intermediates like hydroquinones or hydroxyquinols (benzenetriols), which are subsequently subjected to ring cleavage. nih.govresearchgate.net
The Hydroquinone (B1673460) (HQ) Pathway is a common route for the degradation of p-substituted phenols. oup.com In the degradation of 2C4NP by Arthrobacter sp. SJCon, the compound is converted to chlorohydroquinone (B41787) (CHQ). nih.gov This intermediate is then cleaved by a CHQ dioxygenase to form maleylacetate. nih.gov Similarly, the degradation of 4-chlorophenol (B41353) (4CP) can proceed through the formation of hydroquinone, which is then converted to 1,2,4-benzenetriol (B23740) before ring cleavage. nih.gov The degradation of p-nitrophenol (PNP) also frequently occurs via a hydroquinone intermediate. researchgate.netoup.com
The Hydroxyquinol (or Benzenetriol) Pathway represents an alternative route. In this pathway, the aromatic intermediate is 1,2,4-benzenetriol. For some compounds, degradation can branch into either the hydroquinone or the hydroxyquinol pathway. researchgate.netresearchgate.net For example, the degradation of protocatechuic acid in Rhodococcus jostii RHA1 can occur via hydroxyquinol, establishing a metabolic link between these pathways. nih.gov The degradation of 4CP in Arthrobacter chlorophenolicus A6 can also proceed through a 4-chlorocatechol-benzenetriol pathway. nih.gov
The degradation of 2C4NP by Burkholderia sp. strain SJ98 provides a clear example where these intermediates are central. The initial product, chloro-1,4-benzoquinone (CBQ), is reduced to chlorohydroquinone (CHQ), which then enters the lower degradation pathway. nih.govndl.gov.in
Understanding the genetic basis of degradation is crucial for enhancing bioremediation processes. nih.gov Research has identified specific enzymes and gene clusters responsible for the breakdown of chloronitrophenols.
In Burkholderia sp. strain SJ98, the degradation of both 2C4NP and p-nitrophenol (PNP) is governed by the same pnp gene cluster. nih.govndl.gov.in This cluster is organized into a single operon. ndl.gov.in Key enzymes encoded by this cluster include:
PnpA (PNP 4-monooxygenase): Catalyzes the initial oxidative removal of the nitro group from 2C4NP to form chloro-1,4-benzoquinone (CBQ). nih.govndl.gov.in
PnpB (1,4-benzoquinone reductase): Reduces CBQ to chlorohydroquinone (CHQ). nih.govndl.gov.in
PnpC, PnpD, PnpE, PnpF: These enzymes are involved in the subsequent "lower pathway" degradation of CHQ. nih.gov
Genetic knockout studies have confirmed that the pnpA gene is essential for the degradation of 2C4NP. nih.gov Other gene clusters involved in the degradation of related chlorinated compounds include the tft genes for 2,4,5-trichlorophenol (B144370) degradation in Burkholderia phenoliruptrix and the cph genes for 4-chlorophenol degradation in Arthrobacter chlorophenolicus. nih.gov
Table 2: Key Enzymes and Genes in Chloronitrophenol Degradation
| Gene/Enzyme | Function | Organism | Source |
|---|---|---|---|
| pnpA (PNP 4-monooxygenase) | Catalyzes monooxygenation of 2C4NP to CBQ. | Burkholderia sp. SJ98 | nih.govndl.gov.in |
| pnpB (1,4-benzoquinone reductase) | Catalyzes reduction of CBQ to CHQ. | Burkholderia sp. SJ98 | nih.govndl.gov.in |
| pnpCDEF | Involved in the lower degradation pathway of CHQ. | Burkholderia sp. SJ98 | nih.gov |
| CHQ dioxygenase | Cleaves the chlorohydroquinone ring. | Arthrobacter sp. SJCon | nih.gov |
| 3NP-reductase | Reduces the nitro group of 2C5NP. | Cupriavidus necator JMP134 | nih.gov |
The success of bioremediation in a contaminated site depends not just on individual strains but on the complex interactions within the entire microbial community. scienceopen.com The introduction of a contaminant like a halogenated nitrosophenol can cause significant shifts in the structure and function of the indigenous microbial population. nih.govplos.org
Biostimulation (adding nutrients to enhance native microbial activity) and bioaugmentation (introducing specific degrading microorganisms) can lead to reproducible and specific changes in the bacterial community composition. nih.gov For example, during the bioremediation of oil-contaminated beaches, nutrient amendment dramatically reduces the diversity of the bacterial community, selecting for specific hydrocarbon-degrading bacteria like Alcanivorax. uvm.edu Similarly, in soils contaminated with the herbicide chlorimuron-ethyl, high concentrations of the pollutant decreased microbial diversity, but inoculation with a degrading strain (Hansschlegelia sp. CHL1) helped mitigate this inhibition. plos.org
Monitoring these community dynamics is essential for optimizing bioremediation strategies. nih.gov Techniques such as single-strand conformation polymorphism (SSCP) and denaturing gradient gel electrophoresis (DGGE) of 16S rRNA genes are used to track changes in the microbial community structure over time. nih.govuvm.edu These ecogenomic studies provide insights into key microbial players, their population dynamics, and their functional roles in the degradation of pollutants at contaminated sites. scienceopen.com
Microbial Degradation Pathways by Bacteria
Advanced Chemical and Electrochemical Degradation Processes
For recalcitrant compounds or situations where bioremediation is too slow, advanced chemical and electrochemical processes offer powerful alternatives.
Advanced Oxidation Processes (AOPs) involve the in-situ generation of highly reactive radicals, such as hydroxyl radicals (•OH), which can non-selectively degrade a wide range of organic pollutants. researchgate.net A comparative study on the degradation of 4-chloro-2-nitrophenol (B165678) (4C-2-NP) evaluated several AOPs. nih.gov The efficiency of degradation, measured by COD reduction and compound removal, followed this order: UV/Fenton > UV/TiO₂ > UV/H₂O₂ > Fenton > H₂O₂ > UV. nih.gov
Fenton and Photo-Fenton: The Fenton process (H₂O₂ + Fe²⁺) and its UV-assisted version (photo-Fenton) are highly effective. Photo-Fenton, in particular, achieves high conversion rates for mono- and dichlorophenols. researchgate.net For 4C-2-NP, the UV/Fenton process proved to be the most effective for partial mineralization. nih.gov
UV/H₂O₂ and UV/TiO₂: Photolysis with hydrogen peroxide (UV/H₂O₂) and heterogeneous photocatalysis with titanium dioxide (UV/TiO₂) are also effective methods for degrading chlorophenols. nih.gov
Ozonation: Ozone can effectively degrade 4-chloro-2-nitrophenol, with efficiency being significantly higher under alkaline conditions. At pH 9, 99.64% of the compound was removed within the first 5 minutes of the process. scholaris.ca
Electrochemical Degradation Processes use electrons to drive the oxidation of pollutants. mdpi.com These methods can involve direct oxidation on the electrode surface or indirect oxidation via electrochemically generated species like hydroxyl radicals. mdpi.com The heterogeneous electro-Fenton-like process, using a carbon nanotube cathode to generate H₂O₂ and immobilized Fe(III) as a catalyst, has been shown to be effective for the degradation of 4-nitrophenol (B140041). researchgate.net
Table 3: Comparison of Advanced Oxidation Processes for 4-Chloro-2-Nitrophenol Degradation
| Process | Relative Efficiency | Key Features | Source |
|---|---|---|---|
| UV/Fenton | Highest | Most effective for partial mineralization. | nih.gov |
| UV/TiO₂ | High | Effective heterogeneous photocatalysis. | nih.gov |
| UV/H₂O₂ | Moderate-High | Generates hydroxyl radicals via photolysis of H₂O₂. | nih.gov |
| Ozonation | High (pH dependent) | Very rapid degradation at alkaline pH. | scholaris.ca |
| Fenton | Moderate | Effective but less so than the photo-assisted version. | nih.gov |
Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures designed to remove organic and inorganic materials from water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). While direct research on 3-Chloro-4-nitrosophenol is limited, studies on related chloronitrophenols provide insight into potential degradation pathways. For instance, the degradation of 4-chloro-2-nitrophenol has been investigated using various AOPs, including UV/H₂O₂, Fenton, and UV/Fenton processes. nih.gov These methods have been shown to be effective in the partial mineralization of chloronitrophenols. nih.gov The general mechanism of AOPs involves the generation of highly reactive hydroxyl radicals that can attack the aromatic ring of the phenolic compound, leading to its cleavage and eventual mineralization into simpler inorganic compounds like CO₂, water, and mineral acids. researchgate.net
Advanced Reduction Processes (ARPs)
Electrochemical Degradation in Microbial Electrolysis Cells (MEC)
Microbial Electrolysis Cells (MECs) are a bioelectrochemical technology that utilizes microorganisms to catalyze anodic and/or cathodic reactions. While direct studies on the electrochemical degradation of this compound in MECs are scarce, research on the anaerobic degradation of phenol (B47542) in such systems indicates the potential for microbial communities to break down phenolic compounds. nih.gov The process involves the transfer of electrons from the substrate to the anode, either directly by exoelectrogenic bacteria or indirectly through mediators. This can lead to the oxidation and degradation of the organic compound. The efficiency of such systems is dependent on factors like the anode potential and the specific microbial consortia present. nih.gov
Photo-Fenton Processes for Contaminant Abatement
The photo-Fenton process is an enhancement of the Fenton reaction, where the use of ultraviolet or visible light accelerates the regeneration of Fe²⁺ from Fe³⁺, thereby increasing the production of hydroxyl radicals and enhancing the degradation rate of organic pollutants. researchgate.net Studies on the degradation of 4-nitrophenol have demonstrated the efficacy of the photo-Fenton process, particularly with the use of heterogeneous catalysts like Fe-doped TiO₂. nih.gov The process has been shown to achieve complete degradation and significant mineralization of nitrophenolic compounds. nih.gov The degradation efficiency in photo-Fenton processes is influenced by parameters such as catalyst loading, H₂O₂ concentration, and the initial pH of the solution. nih.gov
Mechanistic Aspects of Degradation in Aqueous Environments
Understanding the mechanisms of degradation is crucial for optimizing treatment processes and predicting the environmental fate of this compound.
Chlorination Kinetics and Product Formation of Related Nitrophenols
The chlorination of phenolic compounds is a significant transformation process in water treatment and natural aquatic environments. Studies on the chlorination of p-nitrophenol have shown that the reaction proceeds via electrophilic substitution, leading to the formation of chlorinated byproducts such as 2-chloro-4-nitrophenol. asianpubs.orgresearchgate.netmdpi.com The reaction kinetics are typically second-order, being first-order with respect to both the phenolic compound and the chlorinating agent. nih.gov The rate of chlorination is highly dependent on the pH of the medium. nih.gov The primary products formed during the chlorination of p-nitrophenol are 2-chloro-4-nitrophenol and 2,6-dichloro-4-nitrophenol. mdpi.com
| Reactant | Chlorinating Agent | Major Products | Kinetic Order | Reference |
| p-Nitrophenol | N-Chloronicotinamide | 2-chloro-4-nitrophenol | Fractional order in substrate, first order in oxidant and H+ | asianpubs.org |
| Phenol | Aqueous Chlorine | 2-chlorophenol, 4-chlorophenol, 2,4-dichlorophenol, 2,6-dichlorophenol, 2,4,6-trichlorophenol | Second-order | nih.gov |
pH Dependence of Degradation Rates
The pH of the aqueous medium is a critical parameter that influences the rate of degradation of phenolic compounds in various treatment processes. For instance, in the ozonation of p-nitrophenol, the degradation rate is found to be optimal at a pH of 9.2. longdom.org The reaction order can also change with pH, being first-order at neutral and alkaline pH and fractional order in acidic conditions. longdom.org In the case of degradation by potassium ferrate, the optimal pH for the degradation of chlorophenols decreases as the number of chlorine substituents on the phenol ring increases. nih.gov Generally, for many oxidation processes, the degradation of phenolic compounds is enhanced at alkaline pH due to the increased formation of the more reactive phenolate (B1203915) anion. longdom.org Conversely, Fenton and photo-Fenton processes typically exhibit maximum efficiency in acidic conditions, often around pH 3. eeer.orgbohrium.com
| Compound | Degradation Process | Optimal pH | pH-dependent Reactivity | Reference |
| p-Nitrophenol | Ozonation | 9.2 | Increased reactivity at higher pH due to phenate formation. | longdom.org |
| Chlorophenols | Potassium Ferrate Oxidation | Decreases with increasing chlorine substitution | Reactivity of undissociated form increases with chlorine substitution. | nih.gov |
| 4-Nitrophenol | Homogeneous Fenton Oxidation | 3 | Reaction is most active in acidic medium. | eeer.org |
| Phenol and 4-chlorophenol | Fenton and related processes | ~3 | Degradation decreases with increasing pH. | bohrium.com |
Advanced Applications in Organic Synthesis and Materials Science Research
3-Chloro-4-nitrosophenol as a Versatile Building Block in Organic Synthesis
The strategic placement of reactive sites on the aromatic ring of this compound makes it a valuable starting material for the construction of a variety of organic molecules. The nitroso group can be readily reduced to an amine or oxidized to a nitro group, while the phenolic hydroxyl group and the chlorine atom offer further sites for chemical modification.
While direct applications of this compound as a precursor for complex organic molecules are not extensively documented in readily available literature, the synthesis of related complex structures from similar precursors highlights its potential. For instance, the synthesis of Rafoxanide, a halogenated salicylanilide used as an anthelmintic for sheep and cattle, demonstrates the utility of a closely related 3-chloro-4-substituted aniline derivative. nih.gov The synthesis of this complex molecule involves the reaction of 3-chloro-4-(4'-chlorophenoxy)aminobenzene with 3,5-diiodosalicylic acid. nih.gov The precursor, 3-chloro-4-(4'-chlorophenoxy)aminobenzene, is prepared by the reduction of the corresponding nitro compound, which in turn is synthesized from 3,4-dichloronitrobenzene and 4-chlorophenol (B41353). nih.gov This synthetic route underscores the importance of the 3-chloro-4-amino (or a group convertible to it, like nitroso) phenyl moiety as a key building block for complex pharmaceutical compounds.
The following table outlines the key steps in the synthesis of a related complex molecule, illustrating the importance of the core structure.
| Step | Reactants | Product | Significance |
| 1 | 3,4-dichloronitrobenzene, 4-chlorophenol | 3-chloro-4-(4'-chlorophenoxy)nitrobenzene | Formation of the diaryl ether linkage. |
| 2 | 3-chloro-4-(4'-chlorophenoxy)nitrobenzene, Iron powder, Acetic acid | 3-chloro-4-(4'-chlorophenoxy)aminobenzene | Reduction of the nitro group to an amine. |
| 3 | 3-chloro-4-(4'-chlorophenoxy)aminobenzene, 3,5-diiodosalicylic acid | Rafoxanide | Amide bond formation to yield the final complex molecule. |
This interactive table is based on the synthesis of Rafoxanide, a complex molecule with a similar structural motif to derivatives of this compound.
The development of effective and safe agrochemicals is crucial for modern agriculture. Key to this is the synthesis of intermediate compounds that serve as the foundation for the final active ingredients. While direct evidence for the use of this compound is limited, the closely related compound, 2-chloro-4-nitrophenol (B164951), is a known intermediate in the synthesis of agrochemicals. For example, 2-chloro-4-aminophenol, which is synthesized from 2-chloro-4-nitrophenol, is a main intermediate in the production of benzoylurea insecticides. These insecticides act as insect growth regulators by inhibiting chitin synthesis.
Development of Functional Materials and Sensing Platforms
The electronic and structural properties of this compound and its derivatives make them interesting candidates for the development of advanced functional materials. These materials can have applications in electronics, photonics, and chemical sensing.
Organic molecules with specific electronic properties are increasingly being explored for their use in optoelectronic devices. While there is no specific data on the integration of this compound into optoelectronic materials, the general concept can be understood from studies on related nitrophenol derivatives. For instance, molecular adducts of 4-nitrophenol (B140041) have been investigated for their third-order nonlinear optical (TONLO) properties, which are important for applications in optical limiting and other optoelectronic devices. The charge transfer characteristics within these molecules, often enhanced by the presence of electron-donating and electron-withdrawing groups, are key to their optical nonlinearities.
The combination of the electron-withdrawing nitroso (or nitro) group and the electron-donating hydroxyl group, along with the influence of the chlorine atom on the electronic distribution of the aromatic ring in this compound, suggests that its derivatives could also possess interesting optical and electronic properties suitable for optoelectronic applications.
Electrochemical sensors are devices that detect specific chemical species by measuring changes in electrical signals. The development of new sensor materials with high sensitivity and selectivity is an active area of research. Metal complexes of organic ligands are often used as the active sensing element.
Research on nanoporous gold electrodes has shown that the redox couple of 4-(hydroxyamino)phenol and 4-nitrosophenol can be used for the electrochemical detection of p-nitrophenol. researchgate.net This demonstrates that the nitrosophenol group can be electrochemically active and its redox behavior can be harnessed for sensing applications. The formation of metal-nitrosophenol complexes can further enhance the electrochemical response and selectivity. The metal center can facilitate electron transfer and provide specific binding sites for the target analyte. While specific research on this compound complexes in sensors is not widely reported, the principle of using metal-nitrosophenol complexes as the sensing platform is a promising avenue for the development of new electrochemical sensors for various environmental and biological analytes.
The following table summarizes the key components and principles of an electrochemical sensor based on a nitrosophenol redox couple.
| Component | Function |
| Working Electrode (e.g., Nanoporous Gold) | Provides a high surface area for the electrochemical reaction and enhances the signal. |
| Redox Couple (e.g., 4-(hydroxyamino)phenol/4-nitrosophenol) | Undergoes reversible oxidation and reduction, generating a measurable electrical signal. |
| Target Analyte (e.g., p-nitrophenol) | Interacts with the sensing layer, causing a change in the electrochemical signal that is proportional to its concentration. |
This interactive table illustrates the general principles of an electrochemical sensor that utilizes a nitrosophenol-related redox process.
Research in Catalysis and Green Chemistry
In the context of catalysis and green chemistry, research involving compounds like this compound often focuses on their synthesis using environmentally friendly methods or their transformation into less harmful substances. A significant area of research is the catalytic reduction of nitrophenols, which are common industrial pollutants, to aminophenols, which are valuable chemical intermediates.
The catalytic reduction of 4-nitrophenol is a model reaction used to evaluate the efficiency of various catalysts, particularly those based on metal nanoparticles. nih.govacs.orgsciopen.com This transformation is considered a green chemical process as it converts a toxic compound into a useful one. Various catalytic systems, including those based on copper, silver, and gold nanoparticles, have been developed for this purpose. nih.gov While this compound itself is not typically the catalyst, the study of its reduction or the reduction of its nitro analogue contributes to the development of green catalytic methods for environmental remediation.
Furthermore, the principles of green chemistry encourage the development of synthetic routes that minimize waste and use less hazardous reagents. The synthesis of 3-chloro-4-nitrophenol (B188101), a close relative of this compound, has been explored through various methods, with a focus on improving yield and reducing byproducts. google.com The development of cleaner and more efficient synthetic pathways for such compounds is an ongoing goal in green chemistry research.
Analytical Methodologies and Advanced Detection Strategies
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of phenolic compounds, offering high-resolution separation of complex mixtures, which is essential for distinguishing between isomers.
High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating and quantifying non-volatile or thermally sensitive compounds like 3-Chloro-4-nitrosophenol and its isomers. nih.govunife.it The methodology typically employs a reverse-phase approach, where a nonpolar stationary phase is paired with a polar mobile phase.
Research focused on related nitrophenol isomers provides a robust framework for developing analytical methods for this compound. For instance, a highly sensitive HPLC method was developed for the determination of 2-, 3-, and 4-nitrophenols using a reverse-phase column with a UV photodiode array detector. researchgate.net The separation was achieved using an isocratic elution with 40% aqueous acetonitrile (B52724) as the mobile phase. researchgate.net This method demonstrated linearity up to 300 mg/L with a detection limit of 150 µg/L. researchgate.net The sensitivity could be significantly enhanced through a pre-treatment step involving liquid-liquid extraction with ethyl acetate (B1210297), lowering the detection limit to 0.3 µg/L. researchgate.net
Similarly, an isocratic HPLC method for analyzing phenol (B47542) and various nitrophenols in water samples utilized a monolithic column, which allows for faster analysis times. chromatographyonline.com The optimal separation was achieved with a mobile phase of 50 mM acetate buffer (pH 5.0) and acetonitrile (80:20, v/v) at a flow rate of 3 mL/min. chromatographyonline.com These established conditions for related chlorophenol and nitrophenol compounds serve as an excellent starting point for the specific analysis of this compound. chromatographyonline.comnih.govlcms.cz
Table 1: HPLC Method Parameters for Nitrophenol Isomer Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Analytes | 2-, 3-, and 4-Nitrophenol (B140041) | Phenol, 4-Nitrophenol, 2-Nitrophenol, etc. |
| Column Type | Reverse-Phase | Monolithic Reverse-Phase (Chromolith RP-18e) |
| Mobile Phase | 40% Aqueous Acetonitrile (Isocratic) | 50 mM Acetate Buffer (pH 5.0)-Acetonitrile (80:20, v/v) |
| Detection | UV Photodiode Array | UV-Absorbance Diode Array |
| Detection Limit | 150 µg/L (0.3 µg/L with extraction) | Not Specified |
| Reference | researchgate.net | chromatographyonline.com |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. chula.ac.th For phenolic compounds like this compound, which have limited volatility, a derivatization step is typically required. researchgate.netepa.gov This process converts the polar hydroxyl group into a less polar, more volatile ether or ester, which improves chromatographic performance and sensitivity. researchgate.net
Common derivatizing agents for phenols include diazomethane (B1218177) (to form methyl ethers) and α-bromo-2,3,4,5,6-penta-fluorotoluene (PFBBr), which creates pentafluorobenzyl ethers suitable for highly sensitive electron capture detection (ECD). epa.gov Another effective agent is trimethylsilyl-N,N-dimethylcarbamate (TMSDMC), which reacts instantaneously at room temperature to form trimethylsilyl (B98337) derivatives. researchgate.netnih.gov A GC-mass spectrometry (GC-MS) method using TMSDMC derivatization for various phenols and chlorophenols achieved detection limits in the range of 0.01-0.25 µg/L. researchgate.netnih.gov Such derivatization strategies are directly applicable to the analysis of this compound, enabling its quantification at trace levels. researchgate.net
Electrochemical Sensing Platforms
Electrochemical sensors offer a rapid, cost-effective, and highly sensitive alternative for the detection of phenolic pollutants. utah.edu These platforms are well-suited for on-site and real-time monitoring.
Voltammetric Detection Methods (e.g., Differential Pulse Voltammetry, Cyclic Voltammetry)
Voltammetric techniques measure the current response of an electroactive species to an applied potential. ossila.com Differential Pulse Voltammetry (DPV) and Cyclic Voltammetry (CV) are particularly effective for detecting phenolic compounds. openaccesspub.orgpineresearch.com DPV offers high sensitivity by minimizing background charging current, making it ideal for trace analysis. researchgate.netelectrochemsci.org
While direct studies on this compound are limited, research on the simultaneous detection of its constituent precursors, 3-chlorophenol (B135607) and 4-nitrophenol, provides significant insight. A study utilizing 3D-printed nanocarbon electrodes (3DnCEs) successfully detected both compounds simultaneously using DPV. researchgate.net The analysis was performed in a phosphate (B84403) buffer solution (PBS) at an alkaline pH of 11, which was found to be the optimal environment for the detection of substituted phenols. researchgate.net The sensor showed a linear response for both 3-chlorophenol and 4-nitrophenol in the concentration range of 25-125 µM. researchgate.net
Table 2: DPV Calibration Data for Related Phenolic Compounds
| Compound | Linear Range (µM) | Calibration Equation | Reference |
|---|---|---|---|
| 3-Chlorophenol | 25-125 | y = 0.0325x + 0.4257 | researchgate.netresearchgate.net |
| 4-Nitrophenol | 25-125 | y = 0.0165x + 0.3408 | researchgate.netresearchgate.net |
Cyclic voltammetry is often used to study the electrochemical behavior and reaction mechanisms of compounds at an electrode surface. researchgate.netvcu.edu Studies on 4-nitrophenol and 4-chlorophenol (B41353) using CV have helped to characterize their oxidation and reduction processes, which is fundamental knowledge for developing selective sensors. researchgate.netrsc.org
Fabrication and Characterization of Novel Electrode Materials
The performance of an electrochemical sensor is critically dependent on the electrode material. google.com Research has focused on developing novel materials that enhance sensitivity, selectivity, and stability. utah.edumdpi.com
One innovative approach involves the use of 3D-printed nanocarbon-based filaments dispersed in a polylactic acid (PLA) matrix. researchgate.netresearchgate.net These electrodes offer the advantages of customizable design and improved sensing capabilities for phenolic compounds. researchgate.net
Another advanced material is Ti3C2Tx MXene, which has been used to develop a highly sensitive sensor for the simultaneous detection of 4-chlorophenol (4-CP) and 4-nitrophenol (4-NP). rsc.orgrsc.org The Ti3C2Tx MXene-modified electrode exhibits a large electrochemical surface area and low electron transfer resistance, leading to significant enhancement of the oxidation signals. rsc.orgrsc.org This sensor achieved detection limits of 0.062 µM for 4-CP and 0.11 µM for 4-NP. rsc.orgrsc.org Other materials, such as nanocomposites of platinum nanoparticles embedded in polypyrrole-carbon black and ZnO, have also been successfully employed to create selective sensors for 4-nitrophenol. mdpi.com These advanced materials demonstrate promising potential for the fabrication of sensors tailored for this compound detection.
Spectrophotometric Quantification Methods
UV-Visible spectrophotometry is a straightforward and widely accessible technique for quantifying compounds that absorb light in the UV-Vis range. scienceopen.com The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. umcs.pl
The spectrophotometric determination of this compound would be based on principles established for p-nitrophenol. scienceopen.comnih.gov In aqueous solutions, p-nitrophenol exists in equilibrium between its undissociated (colorless) and dissociated (yellow anion) forms. umcs.pl These two forms have distinct absorption maxima. A method for quantifying p-nitrophenol utilizes its unique characteristic absorption peak at 317 nm. nih.govresearchgate.net This technique has been shown to be linear over a concentration range of 0.00–20.0 mg/L, with a high correlation coefficient (R² > 0.999). nih.govresearchgate.net To ensure accuracy, potential interferences from other substances in environmental samples, such as iron-based nanoparticles, must be addressed, often through sample pre-treatment like acidification. nih.gov This approach can be adapted for the quantification of this compound by identifying its specific maximum absorption wavelength.
UV-Vis Spectrophotometry for Concentration Determination
The determination of the concentration of phenolic compounds using UV-Vis spectrophotometry is a common and effective method. This technique relies on the principle that molecules with chromophores—parts of the molecule that absorb light—will absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. The absorbance is directly proportional to the concentration of the substance in a solution, as described by the Beer-Lambert law.
For substituted phenols, the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε), a measure of how strongly the chemical species absorbs light at a given wavelength, are influenced by the nature and position of the substituent groups on the benzene (B151609) ring, as well as the pH of the solution. For instance, the presence of nitro (-NO2) and chloro (-Cl) groups on a phenol ring is known to cause a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum compared to phenol itself.
However, a thorough search of scientific databases did not yield specific experimental data for the λmax and molar absorptivity of this compound. While data for compounds like 4-nitrophenol are available, showing a shift in λmax from approximately 317 nm in acidic solutions to 400 nm in basic solutions, this information cannot be directly extrapolated to this compound with scientific accuracy. Without these specific values, a detailed protocol for its quantitative analysis via UV-Vis spectrophotometry cannot be formulated.
Table 1: Illustrative UV-Vis Absorption Data for a Related Compound (4-Nitrophenol)
| Compound | Condition | Wavelength of Maximum Absorbance (λmax) |
| 4-Nitrophenol | Acidic | ~317 nm |
| 4-Nitrophenolate | Basic | ~400 nm |
This table is for illustrative purposes only and does not represent data for this compound.
Enzyme Assay Methodologies Utilizing Nitrosophenol Substrates (as an analytical tool)
Enzyme assays are powerful analytical tools that utilize the high specificity of enzymes to detect and quantify substances. In many established assays, a substrate is acted upon by an enzyme to produce a colored product, and the intensity of the color, measured spectrophotometrically, is proportional to the concentration of the analyte.
A common approach in enzyme assays involves the use of substrates linked to p-nitrophenol (pNP). In these assays, the enzyme cleaves the pNP from the substrate, and the released pNP, which is chromogenic under alkaline conditions, is quantified to determine enzyme activity. This method, however, uses the formation of p-nitrophenol as an indicator, rather than employing a nitrosophenol as the primary substrate for analytical purposes.
Research on enzyme assays where a nitrosophenol compound itself acts as a substrate for the direct analytical determination of other substances is not well-documented. While enzymes are known to interact with a vast array of phenolic compounds, specific methodologies that leverage this compound as a substrate for a quantifiable enzymatic reaction for analytical purposes could not be identified in the available literature. Therefore, a detailed description of such an enzyme assay methodology, including the enzymes involved, reaction kinetics, and detection limits, cannot be provided at this time.
Q & A
Q. What are the established synthetic routes for 3-Chloro-4-nitrosophenol, and what analytical techniques are critical for verifying its purity and structural integrity?
- Methodological Answer : Synthesis typically involves nitrosation of 3-chlorophenol derivatives under controlled acidic conditions. Key analytical techniques include:
- Infrared (IR) Spectroscopy : To confirm the presence of the nitroso (-NO) and phenolic (-OH) groups via characteristic absorption bands (e.g., 1630–1670 cm⁻¹ for nitroso stretching) .
- High-Performance Liquid Chromatography (HPLC) : For purity assessment, using reverse-phase columns with UV detection at 254 nm.
- Nuclear Magnetic Resonance (NMR) : H and C NMR to resolve positional isomerism and confirm substitution patterns.
Q. How does the electronic structure of this compound influence its reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing nitroso (-NO) and chloro (-Cl) groups create a strongly electrophilic aromatic ring. Reactivity can be studied via:
- Hammett Plots : Correlate substituent effects with reaction rates (e.g., substitution at the para position to -NO).
- Density Functional Theory (DFT) : Computational modeling to predict charge distribution and reactive sites.
- Comparative Studies : Contrast with analogues like 4-nitrophenol to isolate nitroso-specific effects .
Advanced Research Questions
Q. How can researchers resolve historical contradictions in the structural assignment of this compound using modern spectroscopic and crystallographic methods?
- Methodological Answer : Early studies debated its structure (e.g., Hodgson’s this compound vs. Kraaijeveld’s 1:1 adduct of 3-chloro-p-benzoquinone-4-oxime and benzene-diazooxide). Modern approaches include:
- X-ray Crystallography : Definitive structural elucidation of single crystals.
- Mass Spectrometry (MS) : High-resolution MS to distinguish molecular ion peaks of adducts vs. monomeric forms.
- Thermogravimetric Analysis (TGA) : Assess thermal stability to detect decomposition indicative of adduct formation .
Q. What methodological considerations are essential when designing degradation studies to assess the environmental persistence of this compound in aquatic systems?
- Methodological Answer :
- Simulated Environmental Conditions : Use pH-buffered aqueous solutions (pH 5–9) under UV light to mimic photolysis.
- Analytical Workflow : Employ LC-MS/MS to identify degradation byproducts (e.g., chlorinated quinones or nitrophenols).
- Ecotoxicology Assays : Combine degradation kinetics with bioassays (e.g., Daphnia magna mortality) to evaluate residual toxicity .
Q. How can researchers leverage derivatives of this compound for applications in materials science or medicinal chemistry?
- Methodological Answer :
- Derivatization Strategies : Introduce functional groups (e.g., sulfonation or amidation) to enhance solubility or bioactivity.
- Structure-Activity Relationship (SAR) Studies : Test derivatives for antimicrobial or catalytic properties using standardized assays (e.g., MIC for antimicrobial activity).
- Computational Docking : Screen derivatives against target enzymes (e.g., cytochrome P450) to predict binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
